5-Bromo-4-(difluoromethoxy)pyridin-2-amine
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Overview
Description
5-Bromo-4-(difluoromethoxy)pyridin-2-amine: is a chemical compound with the molecular formula C6H5BrF2N2O and a molecular weight of 239.02 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of brominated pyridine with difluoromethyl ether under specific conditions . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-4-(difluoromethoxy)pyridin-2-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(difluoromethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-(difluoromethoxy)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological targets or pathways .
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4-Bromo-2-(difluoromethoxy)pyridine
- 5-Bromo-3-(difluoromethoxy)pyridin-2-amine
- 4-(Difluoromethoxy)pyridin-2-amine
Comparison: Compared to these similar compounds, 5-Bromo-4-(difluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H5BrF2N2O |
---|---|
Molecular Weight |
239.02 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-2-11-5(10)1-4(3)12-6(8)9/h1-2,6H,(H2,10,11) |
InChI Key |
HIWSXXCQDKXLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)OC(F)F |
Origin of Product |
United States |
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